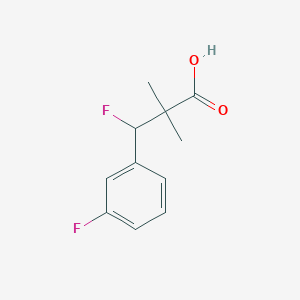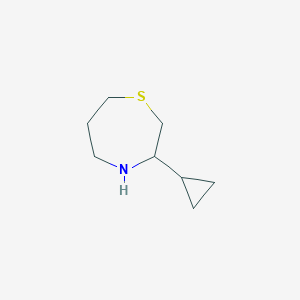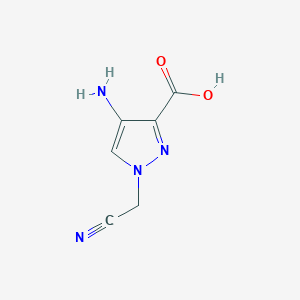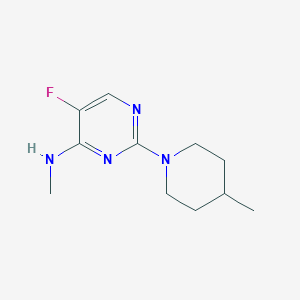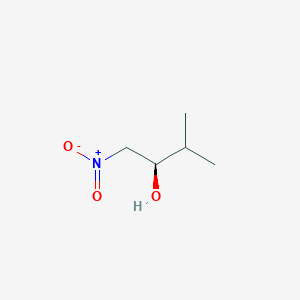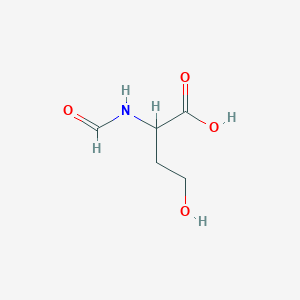
Formylhomoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formylhomoserine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a formyl group attached to the amino acid homoserine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formylhomoserine can be synthesized through several methods. One common approach involves the formylation of homoserine using formylating agents such as formic acid or formyl chloride. The reaction typically occurs under mild conditions, with the formyl group being introduced at the amino group of homoserine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Formylhomoserine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group, resulting in the formation of homoserine.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Homoserine
Reduction: Hydroxymethylhomoserine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Formylhomoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of formylhomoserine involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes where this compound acts as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Formylhomoserine can be compared with other similar compounds such as:
Formylmethionine: Another formylated amino acid used in protein synthesis.
Formylglycine: A compound involved in the biosynthesis of certain antibiotics.
Formyltryptophan: A formylated derivative of tryptophan with unique biological properties.
Uniqueness: this compound is unique due to its specific structure and the presence of both a formyl group and a homoserine backbone. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H9NO4 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
2-formamido-4-hydroxybutanoic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-4(5(9)10)6-3-8/h3-4,7H,1-2H2,(H,6,8)(H,9,10) |
Clé InChI |
JKSPOYJSEWDDSQ-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


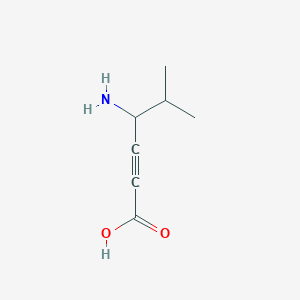
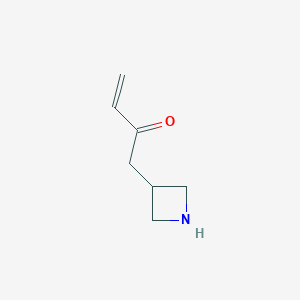
![6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13176310.png)
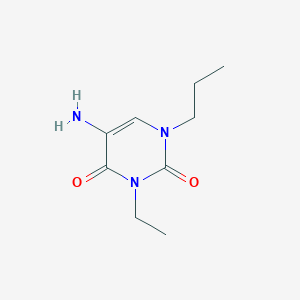
![8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)
